

An In-Depth Technical Guide on the Metabolic Pathways of (+)-Tretoquinol

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Compound of Interest

Compound Name: Tretoquinol, (+)-

Cat. No.: B10795441

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Abstract

(+)-Tretoquinol, also known as trimetoquinol, is a beta-adrenergic agonist that has been used as a bronchodilator. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of (+)-tretoquinol, detailing the enzymatic processes involved, the resulting metabolites, and quantitative data from human studies. It also includes detailed experimental protocols for the analysis of tretoquinol and its metabolites, and visualizations of the metabolic pathways.

Introduction

(+)-Tretoquinol is primarily metabolized in the body through Phase II conjugation reactions, specifically glucuronidation and sulfation, and through O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT). These processes transform the parent drug into more water-soluble compounds that are more readily excreted from the body, primarily in the urine. The major metabolites identified in human urine are O-methylated tretoquinol, tretoquinol sulfate, and O-methylated tretoquinol sulfate.

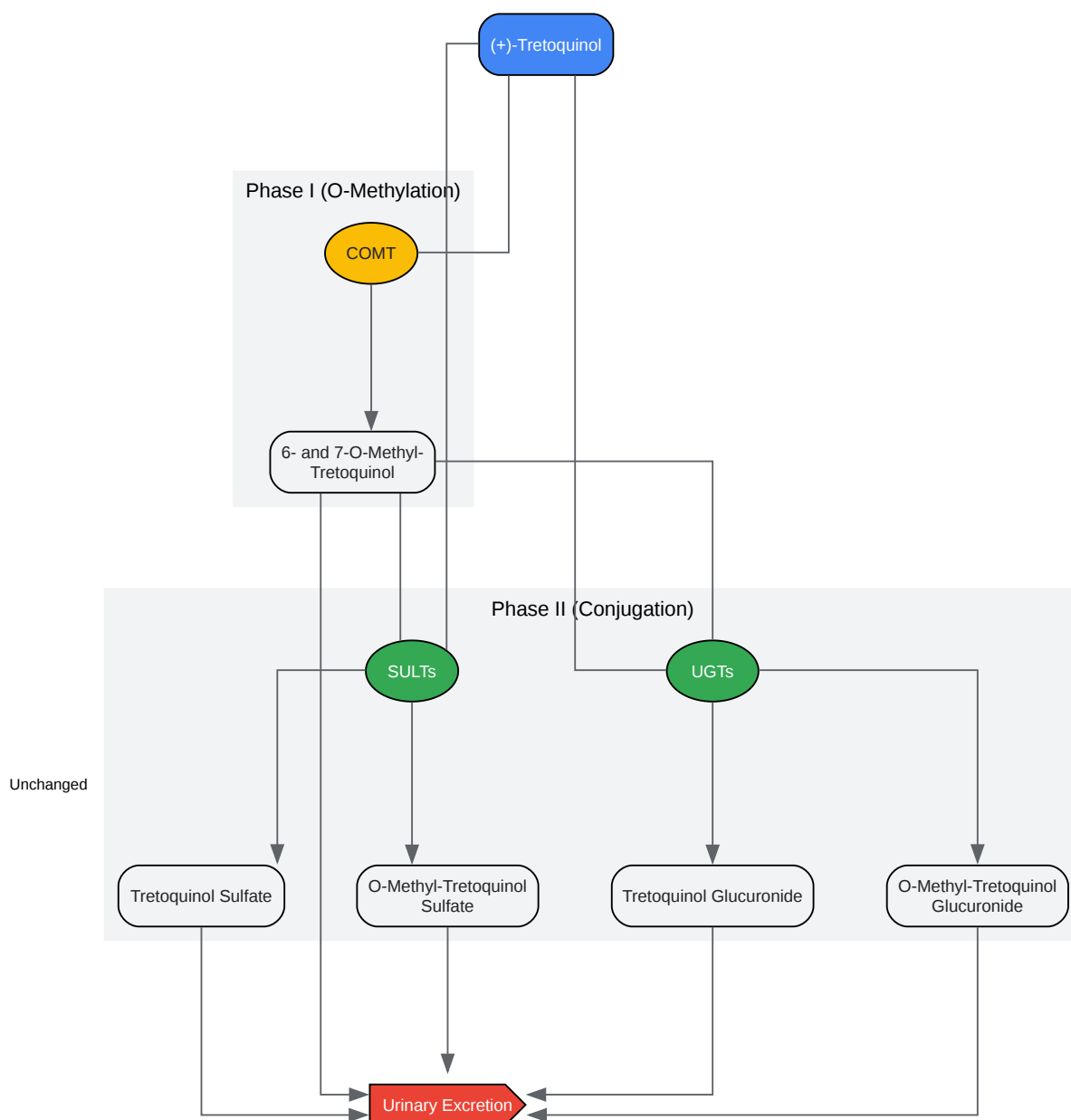
Metabolic Pathways

The metabolism of (+)-tretoquinol proceeds along two primary routes:

- **O-Methylation:** The catechol moiety of tretoquinol is a substrate for catechol-O-methyltransferase (COMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol, resulting in the formation of 6-O-methyl-tretoquinol and 7-O-methyl-tretoquinol.
- **Phase II Conjugation:** The hydroxyl groups of (+)-tretoquinol and its O-methylated metabolites are susceptible to conjugation with glucuronic acid and sulfate.
 - **Glucuronidation:** This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the drug molecule.
 - **Sulfation:** This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the drug molecule.

The resulting glucuronide and sulfate conjugates are highly water-soluble and are efficiently eliminated via the kidneys.

Metabolic Pathway Diagram



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